1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, using a reagent like diazomethane or a Simmons-Smith reagent. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Formation of 1-(3-oxophenyl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-(3-hydroxyphenyl)cyclopropane-1-methanol.
Substitution: Formation of various ethers and esters depending on the substituent used
Scientific Research Applications
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and cyclopropane-containing compounds.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclopropane ring can provide steric hindrance, influencing the compound’s binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
- 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid
- 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is unique due to the position of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropane ring adds strain to the molecule, making it more reactive in certain chemical transformations compared to its analogs .
Properties
CAS No. |
1056933-73-3 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6,11H,4-5H2,(H,12,13) |
InChI Key |
HNUPNADNJWDNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)O)C(=O)O |
Purity |
94 |
Origin of Product |
United States |
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